molecular formula C46H64N5O6PS B588837 Biotin amidite CAS No. 135137-87-0

Biotin amidite

Cat. No.: B588837
CAS No.: 135137-87-0
M. Wt: 846.081
InChI Key: RBXYKQBFPLXSJS-RYQQVEDISA-N
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Description

Biotin Amidite (C₄₅H₆₂N₅O₇PS, MW 832.04 g/mol) is a phosphoramidite reagent used to introduce biotin labels at the 5' terminus of oligonucleotides during solid-phase synthesis . Its structure includes a dimethoxytrityl (DMT) protecting group, a biotin moiety linked via a C6 spacer, and a reactive phosphoramidite group. This compound enables high-affinity binding to streptavidin or avidin, making it indispensable in applications such as:

  • Hybridization probes (e.g., lateral flow assays, LAMP) .
  • Aptamer-based biosensors (e.g., capturing target molecules via biotin-streptavidin interaction) .
  • CRISPR diagnostics (e.g., immobilizing reporter RNA on test strips) .

Key advantages include its irreversible binding to streptavidin (Kd ≈ 10⁻¹⁵ M) and compatibility with automated oligonucleotide synthesis .

Properties

IUPAC Name

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N5O6PS/c1-34(2)51(35(3)4)58(57-32-16-29-47)56-31-15-8-7-14-30-48-43(52)20-13-12-19-42-44-41(33-59-42)50(45(53)49-44)46(36-17-10-9-11-18-36,37-21-25-39(54-5)26-22-37)38-23-27-40(55-6)28-24-38/h9-11,17-18,21-28,34-35,41-42,44H,7-8,12-16,19-20,30-33H2,1-6H3,(H,48,52)(H,49,53)/t41-,42-,44-,58?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXYKQBFPLXSJS-RYQQVEDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N5O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Biotin amidite, a derivative of biotin, is widely utilized in molecular biology for the modification of oligonucleotides. This compound serves as a crucial tool in various applications, including DNA synthesis, labeling, and purification processes. This article explores the biological activity of this compound, focusing on its synthesis, functional applications, and case studies that illustrate its effectiveness in research.

Overview of this compound

This compound is a phosphoramidite derivative that facilitates the incorporation of biotin into oligonucleotides during automated DNA synthesis. Biotin is a vitamin that plays a vital role in cellular metabolism and is known for its strong affinity for streptavidin, making it an ideal candidate for various biochemical applications.

Synthesis of this compound

The synthesis of this compound involves several key steps:

  • Preparation : The starting material is biotin, which undergoes chemical modifications to introduce phosphoramidite functionality.
  • Phosphorylation : The biotin moiety is linked to a phosphoramidite group, allowing it to be incorporated into nucleic acids during solid-phase synthesis.
  • Purification : The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Biological Activity

This compound exhibits several biological activities that enhance its utility in molecular biology:

  • Labeling : It allows for the labeling of oligonucleotides at the 5' end, providing a means for detection in various assays.
  • Affinity Purification : The strong interaction between biotin and streptavidin enables the purification of biotinylated oligonucleotides from complex mixtures.
  • Photocleavable Variants : Some derivatives, such as photocleavable biotin amidites, can be used to release oligonucleotides from streptavidin under UV light, facilitating further applications without compromising the integrity of the nucleic acids.

Case Study 1: Photocleavable Biotin Amidites

A study demonstrated the use of photocleavable biotin amidites in the purification of synthetic DNA. The research highlighted that upon exposure to UV light (300-350 nm), the photocleavable moiety was efficiently removed, allowing for the recovery of intact oligonucleotides suitable for downstream applications such as ligation and hybridization assays .

Case Study 2: Affinity Purification Techniques

Another significant application involved using biotin amidites for affinity purification via streptavidin-coated microspheres. This method effectively isolated specific DNA sequences from crude mixtures, showcasing the robustness and reliability of biotin amidites in molecular biology workflows .

Comparative Analysis of Biotin Amidites

The following table summarizes key features and applications of different types of biotin amidites:

Type Key Features Applications
Standard this compoundStrong affinity for streptavidinDNA labeling, purification
Photocleavable this compoundRelease upon UV irradiationControlled release in assays
Fluoride-cleavable VariantStable under specific conditionsAffinity purification with recovery

Comparison with Similar Compounds

Fluorescein Amidite (FAM)

Structure and Properties :

  • Contains a fluorescein fluorophore instead of biotin.
  • Molecular weight varies by isomer (e.g., 6-FAM: ~389.3 g/mol).

Comparison with Biotin Amidite :

Parameter This compound FAM Amidite
Detection Method Streptavidin binding Fluorescence/anti-FITC Ab
Sensitivity ~970 fg (LAMP-LFD) ~97 fg (qPCR)
Synthesis Position 5' end (terminates synthesis) Internal or 3'/5' positions
Stability Stable in most buffers Photobleaching risk

Key Advantage of FAM : Enables real-time monitoring but requires specialized equipment (e.g., fluorometers) .

TAMRA Amidite

Structure and Properties :

  • Tetramethylrhodamine (TAMRA) fluorophore with absorption/emission at 555/580 nm.
  • Often used for internal labeling .

Comparison with this compound :

  • Detection : Requires anti-TAMRA antibodies, less commonly available than streptavidin .
  • Cost : Higher than FAM due to niche applications.

Biotin Derivatives (Non-Amidite)

Examples :

  • Biotin-PEG6-Maleimide (C₃₁H₅₁N₅O₁₁S, MW 701.83 g/mol): Used for protein biotinylation via cysteine residues .
  • Desthiobiotin : Reversible streptavidin binding for gentle elution .

Comparison with this compound :

  • Application Scope : this compound is oligonucleotide-specific, while derivatives like Biotin-PEG6-Maleimide target proteins .
  • Affinity: this compound leverages the strongest known non-covalent interaction (Kd ~10⁻¹⁵ M), whereas desthiobiotin allows reversible binding .

2-Aminopurine (2AP) Amidite

Structure and Properties :

  • A fluorescent adenine analog used to study DNA conformation .

Comparison with this compound :

  • Utility: 2AP is research-focused, while this compound is broadly used in diagnostics .

Tables

Table 1: Key Properties of Oligonucleotide-Labeling Amidites
Compound Molecular Weight (g/mol) Detection Method Common Applications
This compound 832.04 Streptavidin binding LAMP, CRISPR diagnostics
FAM Amidite ~389.3 Fluorescence/anti-FITC Ab qPCR, lateral flow assays
TAMRA Amidite ~644.6 Fluorescence/anti-TAMRA Ab FRET, in situ hybridization
Table 2: Detection Limits in Representative Assays
Assay Type This compound (LOD) FAM Amidite (LOD)
LAMP-LFD 970 fg N/A
qPCR N/A 97 fg
CRISPR-SHERLOCK 1–10 copies/µL 1–10 copies/µL

Preparation Methods

Reaction Sequence:

  • DMT Protection of Biotin :

    • Biotin reacts with DMT-Cl in pyridine (1:2–1:5 molar ratio) at 80°C for 4 hours.

    • Purification via silica gel chromatography yields Intermediate A (DMT-biotin).

  • Spacer Attachment with Aminohexanol :

    • Intermediate A couples with aminohexanol in anhydrous dimethylformamide (DMF) using disuccinimidyl carbonate (DSC) as a catalyst.

    • Intermediate B forms after dichloromethane extraction and silica gel purification.

  • Polyethylene Glycol (PEG) Extension :

    • Intermediate B undergoes activation with p-nitrophenol chloroformate in acetonitrile, followed by reaction with amino-PEG3-alcohol.

    • Repetition of this step (n = 1–10) generates spacer chains of variable lengths (Intermediate Cn).

  • Phosphoramidite Formation :

    • Intermediate Cn reacts with 2-cyanoethyl-N,N'-tetraisopropylphosphorodiamidite under tetrazole catalysis.

    • Final product is isolated via chromatography (yield: ~66% for n = 1).

Key Parameters:

StepReagentSolventTemperatureTimeYield
1DMT-ClPyridine80°C4 h70–80%
2AminohexanolDMFRT1 h65–75%
4PhosphoramiditeAcetonitrileRT2 h60–70%

This method achieves a spacer length of -(CH₂)₄O-(C=O-NH-CH₂-CH₂O)ₙ, enhancing streptavidin binding efficiency by reducing steric hindrance.

Bis(DMTr)-Biotin Phosphoramidite with Serine and 6-Aminohexanol Moieties

A bis-DMTr-protected this compound, incorporating serine and 6-aminohexanol, was developed for solid-phase oligonucleotide synthesis:

Synthesis Pathway:

  • Serine-Biotin Conjugation :

    • Biotin reacts with serine methyl ester via carbodiimide coupling.

    • DMTr protection of hydroxyl groups ensures selective phosphorylation.

  • Phosphitylation :

    • The serine-biotin intermediate is treated with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane.

    • Yields exceed 85% after silica gel purification.

Advantages:

  • Dual DMTr groups improve solubility in acetonitrile (up to 0.1 M).

  • Compatible with automated synthesizers (coupling efficiency: 98.5–99.2%).

Fluoride-Cleavable this compound with Silyl Acetal Linkers

A reversible biotinylation method employs diisopropyldichlorosilane to create silyl acetal linkages:

Procedure:

  • Silyl Ether Formation :

    • Biotin reacts with diisopropyldichlorosilane in DMF at 0°C, forming a silyl-protected intermediate.

  • Phosphoramidite Synthesis :

    • The silylated biotin couples with 2-cyanoethyl-N,N-diisopropylphosphoramidite under anhydrous conditions.

  • Deprotection :

    • HF/pyridine cleaves the silyl linker, yielding 5′-OH or 5′-phosphate oligonucleotides.

Applications:

  • Enables affinity purification via streptavidin beads followed by fluoride-triggered release.

Photocleavable Biotin (PCB) Phosphoramidite

PCB-phosphoramidite introduces a UV-labile ortho-nitrobenzyl group between biotin and the oligonucleotide:

Synthesis Highlights:

  • Nitrobenzyl Linker Incorporation : Biotin is functionalized with o-nitrobenzyl alcohol via EDC/NHS coupling.

  • Phosphitylation : The nitrobenzyl-biotin conjugate reacts with chlorophosphoramidite in tetrahydrofuran (THF).

Performance Data:

  • UV cleavage (365 nm, 15 min) releases biotin with >95% efficiency.

  • Ideal for applications requiring reversible biotinylation, such as microarray fabrication.

Comparative Analysis of this compound Properties

PropertyDMT MethodBis-DMTrSilyl AcetalPCB
Solubility0.1 M in ACN0.15 M in ACN0.08 M in ACN0.05 M in ACN
Coupling Efficiency98%99%97%96%
DeprotectionNH₄OH (1–5 h)NH₄OH (1 h)HF/pyridineUV light
ReversibilityNoNoYesYes

Q & A

Q. What are the standard protocols for incorporating biotin amidite into oligonucleotides during solid-phase synthesis?

this compound is typically introduced at the 5'-terminus of oligonucleotides using phosphoramidite chemistry. Key steps include:

  • Coupling conditions : Use a 0.1 M this compound solution in anhydrous acetonitrile with 5-ethylthiotetrazole (ETT) as the activator. Coupling times of 3–5 minutes ensure >98% efficiency .
  • DMT retention : The dimethoxytrityl (DMT) group on the amidite aids in purification via reverse-phase cartridges. Retain DMT during synthesis for simplified post-synthesis purification .
  • Molecular sieves : Add 3–8 molecular sieves (3Å) per 100 µL amidite solution to maintain anhydrous conditions and prevent hydrolysis .

Q. How can biotin-labeled oligonucleotides be purified and validated post-synthesis?

  • Reverse-phase (RP) purification : Use RP cartridges to separate DMT-on oligonucleotides from failure sequences. The DMT group enhances hydrophobicity, enabling selective elution .
  • Mass spectrometry (MS) : Validate mass increases post-labeling. For this compound, expect an additional mass of 392.4 Da (e.g., from 832.04 Da for the amidite) .
  • Streptavidin binding assays : Confirm functionality by immobilizing biotinylated oligonucleotides on streptavidin-coated plates and verifying hybridization with complementary probes .

Q. What are common pitfalls in this compound-based experiments, and how can they be mitigated?

  • Low coupling efficiency : Ensure anhydrous conditions, fresh activators, and proper amidite storage (-20°C under argon). Monitor coupling via trityl assays .
  • Non-specific binding : Optimize blocking buffers (e.g., 5% BSA, 0.1% Tween-20) to reduce background in streptavidin-based detection .
  • Hydrolysis of amidite : Use molecular sieves and minimize exposure to moisture during synthesis .

Advanced Research Questions

Q. How can coupling efficiency of this compound be quantitatively assessed and optimized for high-throughput synthesis?

  • Trityl monitoring : Measure DMT cation release during each coupling step using UV spectroscopy (498 nm). Efficiency >98% is achievable with optimized activator concentrations (e.g., 0.25 M ETT) .
  • Mass spectrometry : Compare theoretical and observed masses of labeled oligonucleotides. Deviations >1% indicate incomplete coupling or side reactions .
  • Microfluidic quality control : Implement inline MS or capillary electrophoresis for real-time monitoring in high-throughput workflows .

Q. What strategies enable the simultaneous incorporation of biotin and fluorescent labels (e.g., FAM) in oligonucleotides?

  • Dual-labeling : Use this compound for 5'-end labeling and fluorescein amidite (FAM) for internal or 3'-end modifications. Ensure orthogonal protecting groups (e.g., DMT for biotin, TBDMS for FAM) to prevent cross-reactivity .
  • Sequential coupling : Optimize synthesis cycles to stagger biotin and FAM additions, minimizing steric hindrance. Validate via fluorescence quenching assays and streptavidin binding .

Q. How can contradictory data from biotin-streptavidin assays and fluorescence-based detection be resolved?

  • Source analysis :
  • Steric interference : Biotinylation at the 5'-end may block fluorophore accessibility. Test alternative labeling positions (e.g., internal C6 spacers) .
  • Batch variability : Characterize peptide content and purity via HPLC-MS to rule out impurities affecting binding/fluorescence .
    • Cross-validation : Use orthogonal methods (e.g., SPR for binding kinetics, PAGE for labeling efficiency) to reconcile discrepancies .

Q. What are the implications of batch-to-batch variability in this compound synthesis for long-term studies?

  • Quality control (QC) : Request certificates of analysis (CoA) for amidite purity (>95%) and peptide content. Perform in-house LC-MS to verify lot consistency .
  • Normalization : Adjust oligonucleotide concentrations based on batch-specific MS data to ensure consistent molar ratios in assays .
  • Stability studies : Store biotinylated oligonucleotides at -80°C in anhydrous buffers to prevent degradation over multi-year studies .

Methodological Best Practices

  • Experimental design : Include negative controls (unlabeled oligonucleotides) and technical replicates (n ≥ 3) to account for variability in streptavidin-binding assays .
  • Data reporting : Follow guidelines from Biochemistry (Moscow) and Beilstein Journal of Organic Chemistry for transparent reporting of synthesis protocols, QC metrics, and statistical analyses .
  • Ethical standards : Disclose funding sources and potential conflicts of interest when publishing this compound-related findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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